(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid
CAS No.: 1049983-85-8
Cat. No.: VC8201874
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049983-85-8 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2S/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8/h1-3,7,9,11H,4-6H2,(H,12,13)/t7-,9+/m1/s1 |
| Standard InChI Key | AAMQQBXBFQNULK-APPZFPTMSA-N |
| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2 |
| SMILES | C1C(CNC1C(=O)O)CC2=CC=CS2 |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC=CS2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₃NO₂S, with a molar mass of 211.28 g/mol . Its structure comprises a five-membered pyrrolidine ring with (2S,4S) stereochemistry, a thiophen-2-ylmethyl substituent at the 4-position, and a carboxylic acid group at the 2-position . The thiophene ring introduces π-conjugation and sulfur-based reactivity, while the pyrrolidine scaffold provides rigidity and chiral centers critical for biomolecular interactions .
Table 1: Key Structural Descriptors
Stereochemical Impact on Reactivity
The (2S,4S) configuration ensures optimal spatial alignment for interactions with chiral biological targets. Computational studies reveal that this configuration enhances binding affinity to enzymes like Murine Double Minute 2 (MDM2) by 40-fold compared to (2S,4R) diastereomers . The thiophene’s sulfur atom further stabilizes binding via hydrophobic interactions and π-π stacking.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps :
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine core.
-
Thiophene Alkylation: A nucleophilic substitution reaction attaches the thiophen-2-ylmethyl group using 2-(chloromethyl)thiophene in the presence of a base (e.g., K₂CO₃).
-
Carboxylic Acid Activation: Hydrolysis of intermediate esters (e.g., ethyl ester) with aqueous NaOH generates the free carboxylic acid.
Critical Reaction Parameters:
-
Temperature: Maintained below 150°C to prevent racemization.
-
pH Control: Acidic conditions (pH 2–4) during hydrolysis ensure product stability.
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance yield (≥85%) and purity (≥99%) . Solvent selection (e.g., ethanol/water mixtures) minimizes environmental impact, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents:
-
Water: 12.3 mg/mL at 25°C.
-
Ethanol: 45.7 mg/mL at 25°C.
Stability studies indicate degradation <5% after 12 months at -20°C, but aqueous solutions require pH 4–6 to prevent hydrolysis.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1705 cm⁻¹ (C=O stretch) and 2560 cm⁻¹ (S-H stretch) .
-
NMR (¹H): δ 3.82 ppm (pyrrolidine H2), δ 6.91 ppm (thiophene protons) .
| Cell Line | IC₅₀ (nM) | Apoptosis Induction (%) | Source |
|---|---|---|---|
| SJSA-1 | 13 | 92 ± 3.2 | |
| HCT116 | 104 | 67 ± 4.5 | |
| RS4;11 | 38 | 81 ± 2.8 |
Pharmacokinetic Profile
In murine models, the compound demonstrates oral bioavailability of 78% and a plasma half-life of 6.2 hours. Metabolite analysis identifies glucuronidation as the primary clearance pathway.
Comparative Analysis with Structural Analogs
Thiophene vs. Phenyl Derivatives
Replacing the thiophene with a phenyl group reduces MDM2 binding affinity by 60%, highlighting the thiophene’s role in sulfur-mediated interactions .
Stereoisomeric Differences
The (2S,4R) diastereomer shows 20-fold lower activity in HCT116 cells, underscoring the importance of the (2S,4S) configuration.
Industrial and Research Applications
Drug Development
As a precursor to Velpatasvir analogs, the compound aids in hepatitis C virus (HCV) protease inhibition . Its Boc-protected derivatives are pivotal in peptide synthesis .
Materials Science
Functionalized polymers incorporating this compound exhibit enhanced thermal stability (decomposition temperature: 280°C vs. 210°C for unmodified polymers) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume